molecular formula C17H25NO3 B11105542 Hexyl 4-(butanoylamino)benzoate

Hexyl 4-(butanoylamino)benzoate

Cat. No.: B11105542
M. Wt: 291.4 g/mol
InChI Key: XFCKPEWBUDAYEE-UHFFFAOYSA-N
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Description

Hexyl 4-(butanoylamino)benzoate is an ester derivative of benzoic acid, featuring a hexyl chain and a butanoylamino (-NH-C(O)-C3H7) substituent at the para position of the aromatic ring. This compound combines lipophilic (hexyl) and amide-functionalized moieties, making it structurally distinct from simpler benzoate esters.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

hexyl 4-(butanoylamino)benzoate

InChI

InChI=1S/C17H25NO3/c1-3-5-6-7-13-21-17(20)14-9-11-15(12-10-14)18-16(19)8-4-2/h9-12H,3-8,13H2,1-2H3,(H,18,19)

InChI Key

XFCKPEWBUDAYEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hexyl 4-(butanoylamino)benzoate typically involves the esterification of 4-(butanoylamino)benzoic acid with hexanol. The reaction is catalyzed by a solid acid catalyst, such as a metal composite oxide. The process involves heating the reactants under negative pressure to achieve the esterification reaction. The reaction mixture is then filtered to separate the catalyst, and the filtrate is cooled to crystallize the product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of solid acid catalysts allows for easy separation and recycling of the catalyst, making the process more efficient and environmentally friendly. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-(butanoylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexyl 4-(butanoylamino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

Hexyl 4-(butanoylamino)benzoate exerts its effects primarily through its ability to absorb UV radiation. It absorbs UV-A radiation with a peak at 354 nm, providing protection against harmful UV rays. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the formation of edema in inflammation-evoked tissues .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The table below compares hexyl 4-(butanoylamino)benzoate with structurally related compounds, emphasizing molecular features, functional groups, and applications:

Compound Molecular Formula Molecular Weight Functional Groups Odor/Physical Properties Applications
This compound C₁₇H₂₅NO₃ (hypothetical) ~307.4 (estimated) Hexyl ester, butanoylamino Not reported (analogs: balsamic) Pharmaceuticals, cosmetics (theoretical)
Hexyl 4-[(diphenylacetyl)amino]benzoate C₂₇H₂₉NO₃ 415.53 Hexyl ester, diphenylacetylamino Not reported Polymer stabilizers, drug delivery
Diethylamino Hydroxybenzoyl Hexyl Benzoate C₂₄H₃₁NO₄ ~397.5 Hexyl ester, diethylamino, hydroxybenzoyl UV-absorbing Sunscreen agents
Benzyl Benzoate C₁₄H₁₂O₂ 212.24 Benzyl ester Balsamic, almond-like Insecticides, fragrances
Methyl Benzoate C₈H₈O₂ 136.15 Methyl ester Cananga-like Flavoring, solvents

Functional Group Impact on Properties

  • Butanoylamino vs. However, the diphenyl group may improve UV stability or binding affinity in polymeric matrices.
  • Diethylamino Hydroxybenzoyl Group: The presence of diethylamino and hydroxybenzoyl groups in the sunscreen agent introduces strong UV absorption at ~320–400 nm, a feature absent in the butanoylamino derivative.
  • Odor Profiles : Simple alkyl benzoates like benzyl or methyl benzoate exhibit distinct odors due to their volatility and ester groups , whereas bulkier derivatives (e.g., hexyl 4-substituted analogs) may lack significant odor due to lower volatility.

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